(+/-)-Matteucinol

Description

Contextualization within the Flavanone (B1672756) Class of Flavonoids

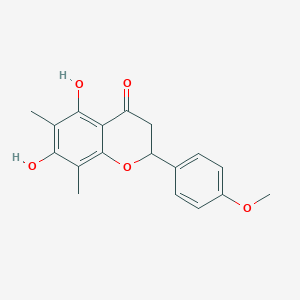

(+/-)-Matteucinol is a member of the flavonoid family, a large and diverse group of polyphenolic secondary metabolites found widely throughout the plant kingdom. wikipedia.org Flavonoids are characterized by a general 15-carbon skeleton structure, consisting of two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). wikipedia.org This fundamental structure, abbreviated as C6-C3-C6, gives rise to numerous subclasses based on the oxidation state and substitution pattern of the C ring. wikipedia.orgresearchgate.net

Specifically, this compound belongs to the flavanone subclass. ebi.ac.uk Flavanones are distinguished from other flavonoids by the saturation of the double bond between carbons 2 and 3 in the C ring. researchgate.net Chemically, this compound is a dihydroxyflavanone, more precisely defined as (2S)-5,7-dihydroxy-4'-methoxy-6,8-dimethylflavanone. ebi.ac.uk Its structure features two hydroxyl groups on the A ring and a methoxy (B1213986) group on the B ring, along with two methyl groups, which is a notable characteristic. ebi.ac.ukmdpi.com

The general classification of flavonoids is detailed in the table below.

| Class | Parent Structure | Key Feature | Example |

| Flavonoids | C6-C3-C6 Skeleton | Two phenyl rings and a heterocyclic ring | Quercetin |

| Flavanones | 2,3-dihydro-2-phenylchromen-4-one | Saturated C2-C3 bond in the C ring | Matteucinol (B1217118) |

| Flavones | 2-phenylchromen-4-one | C2-C3 double bond in the C ring | Luteolin |

| Flavonols | 3-hydroxy-2-phenylchromen-4-one | 3-hydroxyl group | Kaempferol |

| Isoflavonoids | 3-phenylchromen-4-one | B ring attached to C3 | Genistein |

Historical Overview of Initial Discovery and Academic Interest

The discovery of matteucinol is tied to phytochemical investigations of various plant species. It was notably isolated from the rhizomes of the fern Matteuccia struthiopteris, a plant used in traditional Chinese medicine. thieme-connect.com Research has since identified this compound in a diverse range of botanicals, demonstrating its presence across different plant families.

Initial academic interest was driven by the desire to identify and characterize the chemical constituents of medicinal plants. Early research focused on the isolation and structural elucidation of matteucinol using techniques such as column chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). thieme-connect.com

Subsequent research expanded to explore its potential as a bioactive compound. Studies have investigated its antitumor properties, particularly against glioblastoma cell lines, where it has been examined both as a standalone agent and in combination with existing chemotherapy drugs like temozolomide (B1682018). bjournal.orgresearchgate.netnih.gov Furthermore, its potential as a starting material in the partial synthesis of other flavonoids, such as farrerol, has been a subject of chemical research. rjpbcs.comresearchgate.net This highlights the dual interest in matteucinol: for its inherent biological activities and its utility as a chemical scaffold for creating other molecules.

The table below summarizes some of the key plant sources from which this compound has been isolated.

| Plant Species | Family | Part of Plant |

| Matteuccia struthiopteris | Onocleaceae | Rhizome |

| Miconia chamissois | Melastomataceae | Leaves |

| Rhododendron hainanense | Ericaceae | Aerial parts |

| Chingia sakayensis | Thelypteridaceae | Stem |

| Pentarhizidium orientale | Onocleaceae | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTRDRPCROOSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Analytical Methodologies of +/ Matteucinol

Botanical Sources and Phytogeographical Distribution

The flavanone (B1672756) (+/-)-Matteucinol has been isolated from a diverse range of plant genera. The primary sources identified in scientific literature include species from the genera Miconia, Rhododendron, Piper, Matteuccia, and various ferns, particularly those found in the Himalayan region.

Miconia Species (e.g., Miconia chamissois, Miconia trailii, Miconia prasina)

The genus Miconia, belonging to the Melastomataceae family, is a significant source of this compound. This large genus comprises approximately 1900 species of trees and shrubs native to tropical America. mdpi.comacs.org In Brazil, 289 species are found across various phytogeographical domains, including the Amazon, Caatinga, Cerrado, and Atlantic Forest. mdpi.com

Miconia chamissois Naudin, a species found in the Brazilian Cerrado, has been a particular focus of research. bjournal.orgscielo.brnih.gov Studies have successfully isolated this compound from its leaves, and it was the first time this compound was identified in this specific species. scispace.comresearchgate.netcapes.gov.br The leaves of M. chamissois were collected from the Brazilian Cerrado (18°54'50.66"S and 48°13'57.28"W) for these studies. bjournal.orgnih.gov

This compound has also been identified in Miconia trailii and Miconia prasina. bjournal.orgscielo.brnih.govresearchgate.netmdpi.com Assay-guided fractionation of the ethanol (B145695) extract from the twigs and leaves of M. trailii yielded matteucinol (B1217118), among other compounds. acs.orgnih.gov Similarly, a methanolic extract of the stems of M. prasina was found to contain matteucinol. mdpi.comnih.govnih.gov

Table 1: Occurrence of this compound in Miconia Species

| Species | Plant Part | Geographical Location | References |

|---|---|---|---|

| Miconia chamissois | Leaves | Brazilian Cerrado | bjournal.orgscielo.brnih.govscispace.comresearchgate.net |

| Miconia trailii | Twigs and Leaves | Tropical America | acs.orgnih.govphcogrev.com |

| Miconia prasina | Stems | Not Specified | mdpi.comnih.govnih.gov |

The isolation of this compound from M. chamissois involved liquid-liquid extraction to obtain a chloroform (B151607) partition from a crude hydroethanolic extract of the powdered leaves. nih.govresearchgate.net For M. trailii, the process involved the fractionation of an ethanol extract. acs.orgnih.gov In the case of M. prasina, the compound was isolated from a methanolic extract. nih.govnih.gov

Rhododendron Species (e.g., Rhododendron hainanense, Rhododendron simsii)

The genus Rhododendron (family Ericaceae) is another well-documented source of this compound. This genus includes over 850 species distributed mainly in the northern hemisphere. researchgate.net The compound has been isolated from species such as Rhododendron hainanense and Rhododendron simsii. scielo.brmdpi.com

In Rhododendron simsii, found in Hong Kong, this compound was obtained from an ethereal extract of the leaves, where it exists in its free (aglycone) form. rsc.orgrsc.org It has also been identified as a constituent of the total flavones extracted from the flowers of R. simsii. researchgate.net Further studies on R. simsii led to the isolation of a new glycoside named matteucinin, which has matteucinol as its aglycone. rsc.org Antioxidative substances, including matteucinol, were also isolated from the leaves of this species. ebi.ac.uk

This compound and its derivatives have been isolated from the aerial parts of Rhododendron hainanense. ebi.ac.uknih.gov

Table 2: Occurrence of this compound in Rhododendron Species

| Species | Plant Part | Geographical Location | References |

|---|---|---|---|

| Rhododendron hainanense | Aerial Parts | Not Specified | ebi.ac.uknih.gov |

| Rhododendron simsii | Leaves, Flowers | Hong Kong | rsc.orgresearchgate.netebi.ac.uk |

Piper methysticum Root

This compound has been identified for the first time in the root of Piper methysticum (kava). semanticscholar.orgmdpi.com This plant is traditionally used to prepare an aqueous extract beverage in the Western Pacific Islands, including Fiji, Tonga, and Vanuatu. mdpi.comnih.gov

Research aimed at identifying potent plant growth inhibitors from kava (B3030397) root led to the isolation and characterization of this compound from an ethyl acetate (B1210297) (EtOAc) extract. semanticscholar.orgmdpi.comnih.gov The study quantified the amount of matteucinol to be 2.50 mg/g of the dry weight of the root. semanticscholar.orgmdpi.comnih.gov Further investigations into the antioxidant, anti-hyperuricemia, and antibacterial properties of kava root also confirmed the presence of matteucinol among other flavonoids and kavalactones. mdpi.comnih.gov

The isolation process from P. methysticum root involved extraction with ethyl acetate, followed by separation and purification using column chromatography (CC). semanticscholar.orgmdpi.commdpi.comnih.gov The chemical structure of the isolated matteucinol was confirmed using a combination of analytical techniques. mdpi.comnih.gov

Table 3: Isolation and Quantification of this compound from Piper methysticum Root

| Plant Part | Extraction Solvent | Isolation Method | Quantity (mg/g DW) | References |

|---|---|---|---|---|

| Root | Ethyl Acetate | Column Chromatography | 2.50 | semanticscholar.orgmdpi.comnih.gov |

Matteuccia Species (e.g., Matteuccia orientalis, Matteuccia intermedia)

The fern genus Matteuccia is the original source from which the compound derives its name. This compound was first obtained from the Japanese fern Matteuccia orientalis. rsc.orgmetabolomics.jpgenome.jp

The Ostrich Fern, Matteuccia struthiopteris, has also been found to contain C-methyl flavanones, including matteucinol. drugs.comresearchgate.net The young shoot tops (fiddleheads) of this fern are consumed as a seasonal vegetable in the northeastern United States, coastal Canadian provinces, and Japan. drugs.com Chromatographic studies have identified matteucinol as one of its chemical constituents. drugs.com

Matteuccia intermedia, another species in this genus, is also noted as a source of various phytochemicals, though the specific mention of matteucinol requires direct confirmation from primary literature. scispace.com

Chingia sakayensis

There is currently no scientific literature available from the provided search results that documents the isolation or identification of this compound from the fern species Chingia sakayensis.

Himalayan Pteridophytes

Recent in silico studies have identified this compound as a key bioactive compound in several Himalayan pteridophytes (ferns). researchgate.netdntb.gov.ua These studies selected four specific Himalayan ferns whose constituents were previously identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. thieme-connect.comresearchgate.net Among the identified molecules, matteucinol (referred to as PC-2 in the study) was highlighted for its potential bioactivity based on molecular docking studies. researchgate.netdntb.gov.uathieme-connect.comresearchgate.net The specific pteridophyte species from which matteucinol was identified in these studies include Matteuccia struthiopteris, Cyathea contaminans, C. phalerata, and Abacopteris penangiana. thieme-connect.com

Table 4: Analytical Methodologies for the Identification of this compound

| Analytical Technique | Abbreviation | Application/Source Plant | References |

|---|---|---|---|

| Column Chromatography | CC | Isolation from Piper methysticum | semanticscholar.orgmdpi.comnih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Characterization in Piper methysticum, Himalayan Pteridophytes | semanticscholar.orgnih.govthieme-connect.com |

| Electrospray Ionization-Mass Spectrometry | ESI-MS | Characterization in Piper methysticum | semanticscholar.orgmdpi.comnih.gov |

| Nuclear Magnetic Resonance | NMR | Structure elucidation from Piper methysticum, Miconia trailii, M. prasina | nih.govnih.govsemanticscholar.orgnih.gov |

| High-Resolution Electrospray Ionization Mass Spectrometry | HRESIMS | Structure elucidation from Miconia trailii | acs.org |

| Circular Dichroism | CD | Stereochemistry determination in Miconia prasina | nih.gov |

Advanced Extraction and Isolation Techniques for this compound

The isolation of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties. Modern analytical chemistry provides a robust toolkit for efficiently separating this specific flavanone from a complex mixture of plant metabolites.

The initial step in isolating this compound often involves solvent extraction from the plant material. The choice of solvent is critical, as it must effectively dissolve the target compound while minimizing the extraction of undesirable substances. Ethyl acetate is a commonly used solvent for this purpose due to its moderate polarity, which is well-suited for extracting flavonoids. spectrabase.com

Following extraction, the crude extract undergoes fractionation, typically using column chromatography (CC). spectrabase.com This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through it. For the purification of matteucinol from Piper methysticum (kava) root, for instance, a successful separation was achieved using a mobile phase consisting of a hexane (B92381) and ethyl acetate mixture. spectrabase.com By applying a gradient of these solvents, specifically at ratios of 9:1 and 8:2 (hexane:ethyl acetate), researchers were able to separate the ethyl acetate extract into six distinct fractions, one of which contained pure matteucinol. spectrabase.com This process of solvent-based fractionation followed by meticulous chromatographic purification is fundamental to obtaining the compound in a form suitable for structural analysis. spectrabase.com

In contemporary natural product chemistry, hyphenated analytical techniques are indispensable tools for the rapid analysis and identification of compounds within complex mixtures. nih.govmdpi.com These techniques couple a separation method, such as liquid chromatography (LC), with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov Techniques like LC-MS, LC-NMR, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are particularly powerful. nih.govugm.ac.id

While not typically used for the bulk preparative isolation of this compound, these methods are crucial for a process called dereplication. Dereplication involves rapidly screening crude extracts or partially purified fractions to identify known compounds. nih.gov By comparing the retention time and mass spectral data from an LC-MS analysis with established databases, chemists can quickly identify the presence of matteucinol or its derivatives, such as matteucinol-7-O-β-apiofuranosyl-(1→6)-β-glucopyranoside, which was identified using UHPLC-MS/MS. ugm.ac.id This allows researchers to focus their purification efforts on fractions containing the compound of interest, thereby streamlining the isolation process. nih.govmdpi.com

Spectroscopic Characterization Methods for this compound

Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic methods. Each technique provides unique pieces of information that, when combined, create a complete and unambiguous structural portrait. The structure of matteucinol has been confirmed through extensive spectroscopic analysis, including UV, IR, NMR, and MS. ugm.ac.id

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. scielo.br It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). scielo.brkemdikbud.go.id The structural elucidation of this compound relies heavily on 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments. nih.govugm.ac.idspectrabase.com These analyses confirm the flavanone backbone, the substitution pattern on the aromatic rings, and the specific locations of the hydroxyl, methoxy (B1213986), and methyl groups.

The complete assignment of proton and carbon signals for matteucinol has been reported based on comprehensive NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from Phenolic Compounds Isolated from The Fern Chingia sakayensis (Zeiller) Holtt.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 79.1 | 5.38 (dd, J = 12.9, 3.1) |

| 3 | 43.3 | 3.08 (dd, J = 17.1, 12.9) 2.80 (dd, J = 17.1, 3.1) |

| 4 | 196.4 | - |

| 4a | 102.7 | - |

| 5 | 157.0 | - |

| 5-OH | - | 12.05 (s) |

| 6 | 108.4 | - |

| 6-CH₃ | 8.1 | 2.08 (s) |

| 7 | 158.9 | - |

| 8 | 104.1 | - |

| 8-CH₃ | 8.9 | 2.08 (s) |

| 8a | 161.9 | - |

| 1' | 130.6 | - |

| 2', 6' | 127.9 | 7.39 (d, J = 8.7) |

| 3', 5' | 114.1 | 6.95 (d, J = 9.0) |

| 4' | 159.6 | - |

| 4'-OCH₃ | 55.4 | 3.85 (s) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules like flavonoids without causing significant fragmentation. When coupled with a high-resolution mass analyzer (HR-MS), the technique can determine the elemental composition of a molecule with high accuracy.

For this compound, HR-ESI-MS provides the exact molecular weight and allows for the determination of its molecular formula. The compound has a molecular formula of C₁₈H₁₈O₅, which corresponds to a monoisotopic mass of 314.11542. This precise mass measurement is a critical piece of evidence in confirming the identity of the isolated compound, complementing the structural data obtained from NMR. spectrabase.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups and electronic system of a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV spectrum of this compound is characteristic of a flavanone, showing absorption maxima (λmax) at 231, 282, and 341 nm. ugm.ac.id These absorptions are indicative of the conjugated aromatic system present in the molecule's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) of covalent bonds. The resulting spectrum reveals the presence of specific functional groups. The IR spectrum of this compound shows a characteristic absorption band for hydroxyl (-OH) groups around 3364-3438 cm⁻¹. ugm.ac.id This confirms the presence of the dihydroxy substitution on the A-ring of the flavanone core.

Biosynthetic Pathways and Metabolic Derivatives of +/ Matteucinol

General Flavanone (B1672756) Biosynthesis in Plants

Flavonoids are a major class of plant secondary metabolites synthesized via the phenylpropanoid pathway. mdpi.com This intricate metabolic route begins with the aromatic amino acid phenylalanine. wikipedia.orgtaylorandfrancis.com A series of three core enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a critical intermediate. royalsocietypublishing.orgnih.gov

The first enzyme, phenylalanine ammonia-lyase (PAL), deaminates phenylalanine to form trans-cinnamic acid. nih.gov Following this, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce 4-coumaric acid. mdpi.com Finally, 4-coumaroyl-CoA ligase (4CL) catalyzes the addition of a coenzyme A (CoA) unit, yielding 4-coumaroyl-CoA. nih.govmdpi.com

The entry point into the flavonoid-specific pathway is marked by the enzyme chalcone (B49325) synthase (CHS). royalsocietypublishing.org CHS performs a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. wikipedia.org This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, resulting in a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgmdpi.com

The subsequent and crucial step is the stereospecific cyclization of the chalcone, catalyzed by chalcone isomerase (CHI). nih.gov This isomerization closes the heterocyclic C-ring, forming a flavanone. wikipedia.org The product, (2S)-naringenin, is a central precursor for a vast array of flavonoid classes, including the flavones, flavonols, anthocyanins, and other flavanones like matteucinol (B1217118). mdpi.combiotech-asia.org

Table 1: Key Enzymes in General Flavanone Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. mdpi.com |

| 4-Coumaroyl-CoA Ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. wikipedia.orgroyalsocietypublishing.org |

Proposed Biosynthetic Routes to (+/-)-Matteucinol

This compound is a dihydroxyflavanone characterized by methyl groups at the C-6 and C-8 positions and a methoxy (B1213986) group at the 4'-position of the B-ring. ebi.ac.uk Its biosynthesis is believed to start from the general flavanone precursor, naringenin. The proposed pathway involves a series of methylation and potentially other modification steps.

The formation of the C-methylated and O-methylated structure of matteucinol from naringenin requires specific enzymatic activities. The sequence of these events—whether C-methylation precedes O-methylation or vice-versa—is not definitively established. However, based on known flavonoid biosynthetic pathways, a plausible route involves the following key transformations:

C-Methylation: Two C-methyltransferase enzymes would catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the C-6 and C-8 positions of the flavanone A-ring.

O-Methylation: An O-methyltransferase (OMT) would act on the 4'-hydroxyl group of the B-ring to form a methoxy group. researchgate.net

It is also possible that the 4'-O-methylation occurs on a precursor like p-coumaric acid before its incorporation into the chalcone skeleton. For instance, the production of the methylated flavonoid hesperetin (B1673127) in engineered microbes has been achieved by feeding the system with methylated precursors like ferulic acid. acs.orgbiorxiv.org This suggests that the 4'-methoxy group of matteucinol could originate from feruloyl-CoA instead of p-coumaroyl-CoA during the initial CHS-catalyzed condensation.

Enzymatic Activities Involved in C-Methylation and Oxygenation Patterns

The unique structure of matteucinol is the result of specific enzymatic modifications, primarily methylation and the establishment of the core oxygenation pattern.

Methylation: The process of flavonoid methylation involves methyltransferase enzymes that use S-adenosylmethionine (SAM) as the methyl group donor. researchgate.net These modifications can dramatically alter the biochemical properties of the flavonoid. nih.gov

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups. In the case of matteucinol, an OMT catalyzes the formation of the 4'-methoxy group. OMTs with specificity for the 4'-position of flavonoids have been identified in various plants. nih.gov

C-Methyltransferases: These enzymes attach methyl groups directly to the carbon skeleton of the flavonoid ring, a less common but significant modification. taylorfrancis.com For matteucinol, this occurs at the C-6 and C-8 positions.

Oxygenation Patterns: The oxygenation pattern of the flavonoid core is determined by the enzymes early in the biosynthetic pathway. taylorandfrancis.com

The 5,7-dihydroxy pattern on the A-ring of matteucinol is established by chalcone synthase (CHS) during the polyketide assembly of the A-ring.

The B-ring substitution pattern is determined by hydroxylases that act on flavanone precursors. royalsocietypublishing.org For matteucinol, the precursor naringenin has a hydroxyl at the 4'-position. This hydroxylation is catalyzed by flavanone 3'-hydroxylase (F3'H) or similar enzymes acting on earlier pathway intermediates. nih.govoup.com This hydroxyl group is the target for the subsequent O-methylation that forms the 4'-methoxy group characteristic of matteucinol.

Partially methylated flavanones can serve as substrates for various other enzymes in the flavonoid pathway, indicating that methylation can occur at different stages, channeling biosynthesis toward specific end products. nih.gov

Identification and Biogenesis of Glycosylated Derivatives of this compound

In plants, flavonoids are often found as glycosides, where sugar moieties are attached to the flavonoid core. mdpi.com This glycosylation can improve a compound's water solubility and stability. pjmonline.org Several glycosylated derivatives of matteucinol have been isolated from natural sources.

The biogenesis of these derivatives involves the action of glycosyltransferases, which catalyze the transfer of a sugar unit (like glucose, rhamnose, or apiose) from an activated sugar donor (e.g., UDP-glucose) to a hydroxyl group on the matteucinol structure. For flavanones, the 7-OH group is a common site for glycosylation. pjmonline.orgresearchgate.net

Notable identified derivatives include:

7-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranosylmatteucinol: This complex glycoside was isolated from the leaves of Rhododendron simsii and also found in Miconia chamissois. ebi.ac.ukmdpi.com Its structure indicates a two-step glycosylation process, first with glucose at the 7-OH position, followed by the attachment of an apiose sugar to the glucose.

Matteucinol 7-O-alpha-L-arabinopyranosyl(1->6)-beta-D-glucopyranoside: This derivative features a different disaccharide chain attached at the same 7-OH position. naturalproducts.net

Matteucinol 7-O-glucoside: A simpler derivative with a single glucose unit. naturalproducts.net

These findings highlight the metabolic plasticity within plants to further modify the matteucinol scaffold.

Table 2: Known Glycosylated Derivatives of this compound

| Derivative Name | Glycoside Structure | Natural Source |

|---|---|---|

| 7-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranosylmatteucinol | Disaccharide (apiose-glucose) at 7-OH | Rhododendron simsii, Miconia chamissois ebi.ac.ukmdpi.com |

| Matteucinol 7-O-alpha-L-arabinopyranosyl(1->6)-beta-D-glucopyranoside | Disaccharide (arabinose-glucose) at 7-OH | Not specified in search result naturalproducts.net |

Biotransformation Studies of this compound

Biotransformation utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate. While studies focusing exclusively on the biotransformation of this compound are not extensively documented, the broader research on flavonoid biotransformation provides a framework for its potential modifications. acs.org Microorganisms, particularly fungi and bacteria, are known to catalyze a wide array of reactions on flavonoid skeletons, including hydroxylation, glycosylation, methylation, and deglycosylation. mdpi.com

Fungal species such as Aspergillus, Penicillium, and Isaria are frequently used as biocatalysts for flavonoid modification. mdpi.comnih.gov Common transformations observed for flavanones include:

Glycosylation: Many microbes can attach sugar moieties to flavonoids, often with high regioselectivity. pjmonline.orgmdpi.com For instance, the fungus Isaria fumosorosea has been shown to convert various flavonoids into their glycoside forms. mdpi.com This suggests that matteucinol could be converted to novel glycosides through microbial fermentation.

Hydroxylation: Microorganisms can introduce new hydroxyl groups onto the flavonoid rings, creating derivatives that may not be accessible through conventional synthesis.

Demethylation: The methoxy group of matteucinol could potentially be cleaved by certain microbes to yield the corresponding hydroxyl group.

These microbial and enzymatic transformations represent a powerful tool for generating novel derivatives of matteucinol, potentially altering its biochemical properties. pjmonline.orgacs.org

Table 3: Common Biotransformation Reactions in Flavanones by Microorganisms

| Reaction Type | Description | Example Microorganism(s) |

|---|---|---|

| Glycosylation | Attachment of sugar moieties to hydroxyl groups. mdpi.com | Isaria fumosorosea, Cunninghamella echinulata pjmonline.orgmdpi.com |

| Hydroxylation | Introduction of hydroxyl groups on the A or B rings. acs.org | Aspergillus niger mdpi.com |

| Demethylation | Cleavage of methoxy groups to form hydroxyl groups. mdpi.com | Aspergillus niger mdpi.com |

| Dehydrogenation | Conversion of flavanones to flavones. | Various fungi and bacteria |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Coumaric acid |

| 4-Coumaroyl-CoA |

| 7-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranosylmatteucinol |

| Apigenin |

| Dihydrokaempferol |

| Dihydroquercetin |

| Eriodictyol |

| Ferulic acid |

| Feruloyl-CoA |

| Hesperetin |

| Isorhamnetin |

| Kaempferol |

| Luteolin |

| Malonyl-CoA |

| Matteucinol 7-O-alpha-L-arabinopyranosyl(1->6)-beta-D-glucopyranoside |

| Matteucinol 7-O-glucoside |

| Myricetin |

| Naringenin |

| Naringenin chalcone |

| Phenylalanine |

| Quercetin |

| Trans-cinnamic acid |

Preclinical Pharmacological Investigations of +/ Matteucinol and Its Analogues

Anticancer and Antitumor Activities

Glioblastoma remains one of the most aggressive and challenging-to-treat brain tumors. nih.govbjournal.org Standard treatment often involves surgical resection, followed by radiotherapy and chemotherapy with agents like temozolomide (B1682018). bjournal.orgcapes.gov.br However, issues such as drug resistance and significant side effects limit the effectiveness of current therapies, highlighting the urgent need for novel treatment strategies. dntb.gov.uaresearchgate.net Natural compounds, such as the flavanone (B1672756) (+/-)-Matteucinol isolated from Miconia chamissois, have emerged as promising candidates in preclinical research. nih.govnih.gov

Glioblastoma Research

In Vitro Cytotoxicity and Selectivity in Glioblastoma Cell Lines (e.g., U-251MG, GAMG)

Studies have demonstrated that this compound exhibits cytotoxic effects against human glioblastoma cell lines. nih.govresearchgate.net Research involving the glioblastoma cell lines GAMG and U-251MG showed that a fraction containing this compound displayed cytotoxicity that was selective for tumor cells when compared to a normal astrocyte cell line. nih.gov Further investigation into the combination of this compound with the standard chemotherapeutic drug temozolomide revealed a significant and selective cytotoxic activity towards the U-251 MG human glioma cell line, while showing less impact on normal human astrocyte (NHA) cells. nih.govbjournal.org This selectivity is a crucial aspect of developing new anticancer agents, as it suggests a potential to target cancer cells while minimizing harm to healthy tissues. nih.gov

Interactive Table: Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| GAMG | This compound | Showed cytotoxicity | nih.gov |

| U-251MG | This compound | Showed cytotoxicity | nih.gov |

| U-251MG | This compound and Temozolomide | Combination was cytotoxic and selective for tumor cells | nih.govbjournal.orgmdpi.com |

| NHA (Normal Human Astrocytes) | This compound and Temozolomide | Did not cause a significant reduction in cell viability | nih.gov |

Induction of Apoptosis via Intrinsic Pathway in Glioblastoma Cells

This compound has been found to induce programmed cell death, or apoptosis, in glioblastoma cells through the intrinsic pathway. nih.govepa.govcapes.gov.br This was observed in adult glioblastoma cell lines where the compound promoted cell death. nih.govresearchgate.net The combination of this compound with temozolomide also led to morphological changes in U-251MG cells that are characteristic of apoptosis, such as nucleus condensation and cell fragmentation. nih.govbjournal.org Further molecular docking studies suggest that this compound may interact with the cell death membrane receptor TNFR1, potentially enhancing the apoptotic effect when used in combination with temozolomide. nih.govbjournal.org

Inhibition of Cell Migration, Invasion, and Clonogenicity in Glioblastoma Models

A key characteristic of glioblastoma is its highly invasive nature. nih.gov Preclinical studies have shown that this compound can significantly reduce the migration, invasion, and clonogenicity of glioblastoma tumor cells. nih.govresearchgate.netscispace.com This suggests that the compound may interfere with the processes that allow the tumor to spread and form new colonies, which are critical factors in the aggressiveness of the disease. researchgate.net While the combination of this compound and temozolomide did not appear to alter cellular adhesion in U-251 MG cells, the induction of apoptosis itself may contribute to reducing the invasive potential of the tumor cells. nih.gov

In Vivo Anti-angiogenic Effects (e.g., Chick Embryo Chorioallantoic Membrane (CAM) Assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. nih.govthaiscience.info The anti-angiogenic potential of this compound has been investigated using the in vivo chick embryo chorioallantoic membrane (CAM) assay. nih.govresearchgate.net In this model, this compound was shown to reduce tumor growth and angiogenesis. nih.govresearchgate.net Specifically, it decreased the tumor perimeter and the blood vessel area in the CAM model. researchgate.net The combination of this compound with temozolomide also demonstrated the ability to reduce tumor growth in the CAM assay. nih.govbjournal.orgbjournal.org

Synergistic Antitumor Effects with Temozolomide in Glioblastoma Models

The combination of this compound with temozolomide has shown synergistic effects in combatting glioblastoma in preclinical models. dntb.gov.uanih.gov This combination therapy has been found to be cytotoxic and selective for tumor cells. nih.govcapes.gov.br The synergistic effect was also observed in vivo, where the combination of this compound and temozolomide significantly reduced tumor growth in the CAM assay. nih.govbjournal.org This suggests that this compound may enhance the efficacy of temozolomide, potentially allowing for more effective treatment of glioblastoma. nih.govnih.gov The mechanism for this synergy is thought to involve the induction of apoptosis, possibly through the activation of the TNFR1 receptor. nih.govbjournal.org

Activity Against Other Cancer Cell Lines (e.g., Human Leukemia HL-60, Human Hepatoma SMMC-7721)

The cytotoxic potential of this compound and its synthetic analogues has been evaluated against various cancer cell lines. In vitro studies have specifically investigated its effects on the human leukemia (HL-60) and human hepatoma (SMMC-7721) cell lines. nih.govresearchgate.net Research indicates that this compound itself possesses weak cytotoxic activity against these cell lines. researchgate.net

However, this compound has served as a crucial starting compound for the synthesis of more potent flavonoid derivatives. nih.gov A study focused on creating modified flavonoid derivatives from matteucinol (B1217118) reported that several of the new compounds exhibited significant pharmacological activity. nih.gov Notably, two derivatives demonstrated strong inhibitory effects against the HL-60 human leukemia cell line. nih.gov The antitumor inhibitory activity of these compounds was evaluated using the sulforhodamine B method. nih.gov

Table 1: Cytotoxic Activity of this compound Analogues Against HL-60 Cancer Cell Line

| Compound | Chemical Name | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Analogue 3 | 2,3-dihydro-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one | HL-60 | 15.2 | nih.gov |

| Analogue 16 | 5-hydroxy-7, 4'-dimethoxy-6, 8-dimethylflavan | HL-60 | 13.2 | nih.gov |

IC₅₀ is the concentration of a drug that results in a 50% reduction in cell viability.

These findings highlight the potential of using this compound as a scaffold for developing new antitumor agents with improved cytotoxic activity. nih.gov

Antimicrobial Properties

This compound, a member of the flavanone class of flavonoids, has been noted for its antimicrobial properties. ontosight.ai Flavonoids in general are recognized for their activity against a wide spectrum of pathogenic microorganisms, which is attributed to various mechanisms of action. researchgate.net

Flavonoids, the class of compounds to which this compound belongs, have demonstrated notable antifungal activity, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov This fungus is a common cause of infections, especially in immunocompromised individuals, and its ability to form drug-tolerant biofilms is a significant clinical challenge. nih.gov

The antifungal action of related flavonoids against C. albicans involves several mechanisms. A key aspect is the inhibition of the morphological transition from yeast to hyphal form, which is a critical step for biofilm development and tissue invasion. nih.govnih.gov Furthermore, these compounds can interfere with the integrity of the fungal cell membrane and reduce the production of exopolysaccharides, which are essential components of the biofilm matrix. nih.gov Studies on specific hydroxylated flavone (B191248) derivatives show they can effectively inhibit biofilm formation at low concentrations. nih.gov

The antibacterial potential of flavonoids has been extensively studied. researchgate.net These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The efficacy and mechanism of action can be influenced by the specific chemical structure of the flavonoid, including the number and position of hydroxyl groups and the presence of other substituents. researchgate.net

The proposed mechanisms for the antibacterial action of flavonoids are multifaceted and include:

Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA. researchgate.net

Disruption of Cytoplasmic Membrane Function: Altering the permeability of the bacterial cell membrane, leading to the loss of essential cellular components. researchgate.net

Inhibition of Energy Metabolism: Disrupting the metabolic pathways that generate cellular energy (ATP). researchgate.net

Attenuation of Pathogenicity: Reducing the virulence of bacteria by inhibiting the production of toxins or other virulence factors. researchgate.net

A significant aspect of the antimicrobial activity of flavonoids is their ability to inhibit biofilm formation. researchgate.net Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov

Flavonoids can prevent biofilm development in both bacteria and fungi. researchgate.netnih.gov This is achieved by interfering with the initial stages of microbial adhesion to surfaces, a critical step for biofilm establishment. nih.gov Additionally, compounds like this compound can down-regulate genes associated with biofilm and hyphae formation in fungi such as C. albicans. nih.gov The disruption of quorum sensing, the cell-to-cell communication system that coordinates gene expression in bacteria, is another strategy by which some antimicrobial agents prevent biofilm formation. nih.gov

Antioxidant Activity (e.g., Radical Scavenging Activity)

This compound has been identified as having antioxidant properties, specifically radical-scavenging activity. ontosight.ai This capability is a hallmark of many phenolic compounds, including flavonoids, which can help mitigate oxidative stress in biological systems. rsc.org Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous disease processes. rsc.org

The antioxidant activity of these compounds is often evaluated through in vitro assays that measure their ability to neutralize stable free radicals. nih.gov The primary mechanism is typically through hydrogen atom transfer (HAT) or single electron transfer (SET), where the antioxidant molecule donates a hydrogen atom or an electron to stabilize the radical, forming a more stable, non-reactive species. rsc.orgmdpi.com

Table 2: Common Assays for Radical Scavenging Activity

| Assay | Principle | Measurement | Source |

|---|---|---|---|

| DPPH | Antioxidants donate a hydrogen atom to the stable DPPH radical (1,1-diphenyl-2-picrylhydrazyl), reducing it to a non-radical form. | Decrease in absorbance at ~517 nm, observed as a color change from purple to yellow. | nih.gov |

| ABTS | Antioxidants neutralize the pre-formed ABTS radical cation (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). | Decrease in absorbance at ~734 nm. | nih.gov |

| ORAC | Measures the scavenging of peroxyl radicals generated by AAPH. The antioxidant protects a fluorescent probe (fluorescein) from oxidation. | Measures the decay in fluorescence over time. | mdpi.com |

Anti-inflammatory Potential

Research suggests that this compound possesses anti-inflammatory potential, which is a common characteristic among flavanones. ontosight.ai Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. mdpi.com The anti-inflammatory action of flavonoids can occur through multiple mechanisms.

A primary mechanism is the inhibition of enzymes involved in the inflammatory cascade. scielo.org.mx Cyclooxygenase (COX) enzymes, which catalyze the production of inflammatory mediators called prostaglandins, are a major target. mdpi.comscielo.org.mx Specifically, selective inhibition of COX-2, an isoform of the enzyme that is upregulated at sites of inflammation, is a desirable trait for anti-inflammatory drugs as it can reduce side effects associated with the inhibition of the COX-1 isoform. scielo.org.mx

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one |

| 5-hydroxy-7, 4'-dimethoxy-6, 8-dimethylflavan |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) |

| Prostaglandins |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

Hypoglycemic Activity (e.g., in Streptozotocin-induced Diabetic Rat Models)

Research into the potential antidiabetic properties of compounds isolated from Matteuccia orientalis has revealed significant hypoglycemic effects in animal models. A chloroform (B151607) extract of the plant demonstrated potent activity in streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for studying type 1 diabetes. nih.govnih.gov This initial finding prompted the isolation and evaluation of its constituent compounds.

From the active fraction, three C-methylated flavanone derivatives were identified: matteucinol, demethoxymatteucinol, and a new compound named 2'-hydroxymatteucinol (B121007). nih.gov Subsequent testing in STZ-induced diabetic rats showed that 2'-hydroxymatteucinol possesses a dose-dependent hypoglycemic effect. A notable reduction in blood sugar levels was observed, indicating its potential as an anti-hyperglycemic agent. nih.gov

| Compound | Source | Model | Observed Activity |

| Chloroform Extract | Matteuccia orientalis | STZ-induced diabetic rats | Strong hypoglycemic activity nih.gov |

| 2'-hydroxymatteucinol | Matteuccia orientalis | STZ-induced diabetic rats | Dose-dependent hypoglycemic activity nih.gov |

| Matteucinol | Matteuccia orientalis | STZ-induced diabetic rats | Isolated from active fraction nih.gov |

| Demethoxymatteucinol | Matteuccia orientalis | STZ-induced diabetic rats | Isolated from active fraction nih.gov |

This table summarizes the findings from studies on the hypoglycemic effects of Matteuccia orientalis extracts and their isolated compounds.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase inhibitors are therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. researchgate.netmdpi.com Investigations into C-methylated flavanones from the rhizomes of Matteuccia intermedia have identified several compounds with potent α-glucosidase inhibitory activity. researchgate.net

A study evaluating a series of known flavanones (compounds 12–17) isolated from the plant reported strong inhibition, with IC₅₀ values ranging from 12.4 to 69.7 μM. researchgate.net Furthermore, other flavanone derivatives from the same source also demonstrated significant inhibitory potential. For instance, two compounds, designated as 6 and 7, exhibited IC₅₀ values of 36.05 ± 0.67 μM and 159.59 ± 0.86 μM, respectively. In contrast, two new flavanone glucoside derivatives, matteflavoside H and matteflavoside I, showed weaker activity with IC₅₀ values of 154.8 ± 11.0 μM and 24.0 ± 2.2 μM, respectively. researchgate.net These findings suggest that specific structural features of C-methylated flavanones are crucial for their inhibitory action against α-glucosidase. researchgate.netfrontiersin.orgnih.gov

| Compound/Analogue | Source | α-Glucosidase Inhibitory Activity (IC₅₀) |

| Known Flavanones (12-17) | Matteuccia intermedia | 12.4–69.7 μM researchgate.net |

| Compound 6 | Matteuccia intermedia | 36.05 ± 0.67 μM researchgate.net |

| Compound 7 | Matteuccia intermedia | 159.59 ± 0.86 μM researchgate.net |

| Matteflavoside H | Matteuccia intermedia | 154.8 ± 11.0 μM researchgate.net |

| Matteflavoside I | Matteuccia intermedia | 24.0 ± 2.2 μM researchgate.net |

This table displays the in vitro alpha-glucosidase inhibitory activities of various flavanones and their glucosides isolated from Matteuccia intermedia.

Allelopathic Effects

Allelopathy refers to the biochemical interactions between plants, where one plant produces compounds that affect the growth, survival, and reproduction of neighboring plants. researchgate.netfrontiersin.org These allelochemicals have garnered interest for their potential use as natural herbicides. scirp.orgmdpi.com Matteucinol has been identified as a compound with notable allelopathic properties.

In a study investigating potent growth inhibitors from the root of Piper methysticum, matteucinol (identified as 5,7-dihydroxy-4'-methoxy-6,8-dimethylflavanone) was isolated and tested for its phytotoxicity. researchgate.netscirp.orgresearchgate.net The compound exhibited significant inhibitory effects on the shoot elongation of radish. Another related flavanone isolated in the same study, 5,7-dihydroxy-4'-methoxy-6-methylflavanone, showed even stronger inhibition. scirp.orgresearchgate.net The inhibitory activities highlight the potential of these flavanones in weed management strategies. nih.govresearchgate.net

| Compound | Target Species | Effect | IC₅₀ Value (µg/mL) |

| Matteucinol | Radish | Shoot Elongation Inhibition | 248.0 scirp.orgresearchgate.net |

| 5,7-dihydroxy-4'-methoxy-6-methylflavanone | Radish | Shoot Elongation Inhibition | 120.2 scirp.orgresearchgate.net |

This table presents the allelopathic activity of Matteucinol and a related flavanone on the growth of radish seedlings.

Molecular Mechanisms and Target Identification of +/ Matteucinol

Elucidation of Anti-glioblastoma Mechanisms

(+/-)-Matteucinol, a flavanone (B1672756) isolated from species like Miconia chamissois, has demonstrated notable anti-glioblastoma properties through various molecular pathways. researchgate.netresearchgate.net Its efficacy is attributed to its ability to induce apoptosis, modulate the tumor microenvironment, and interfere with key signaling cascades that are often dysregulated in glioblastoma. researchgate.netencyclopedia.pub

Activation of Caspase Pathways and Mitochondrial Dysfunction

Research indicates that this compound triggers the intrinsic pathway of apoptosis in human glioblastoma cell lines. researchgate.net This is characterized by the induction of mitochondrial dysfunction. researchgate.netresearchgate.net Treatment with this compound leads to an increase in the expression of caspase-3/7 and caspase-9. researchgate.netresearchgate.net Specifically, studies have shown a significant increase in caspase-9 activation (140% in GAMG and 60% in U251MG cell lines) and caspase-3 activation (140% in GAMG and 200% in U251MG cell lines). researchgate.net The activation of these caspases is a critical step in the execution phase of apoptosis, leading to DNA fragmentation and cell death. encyclopedia.pub Mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway, results in the release of cytochrome c, which in turn activates caspase-9. encyclopedia.pubnih.gov

Table 1: Effect of this compound on Caspase Activation in Glioblastoma Cell Lines

| Cell Line | Target Caspase | Percentage Increase in Activation |

|---|---|---|

| GAMG | Caspase-9 | 140% |

| U251MG | Caspase-9 | 60% |

| GAMG | Caspase-3 | 140% |

| U251MG | Caspase-3 | 200% |

Data sourced from ResearchGate. researchgate.net

Interaction with Cell Death Membrane Receptors (e.g., TNFR1)

In silico docking studies have revealed that this compound can interact with the tumor necrosis factor receptor 1 (TNFR1), a key cell death membrane receptor. nih.govscielo.br The binding of a ligand to the death domain of TNFR1 can initiate a signaling cascade that leads to apoptosis. nih.gov Molecular docking results suggest that this compound is a strong ligand for TNFR1. nih.govscielo.br This interaction is significant as the activation of TNFR1 can trigger the caspase cascade, leading to apoptosis through both intrinsic and extrinsic pathways. nih.gov When studied in combination with the chemotherapeutic agent temozolomide (B1682018) (TMZ), docking analyses showed that both molecules could bind to TNFR1, potentially acting synergistically to enhance their anti-glioblastoma effects. nih.govscielo.br

Table 2: Docking Energy of this compound and Temozolomide with TNFR1

| Protein/Ligand Complex | Docking Energy |

|---|---|

| TNFR1/Matteucinol (B1217118) | - |

| TNFR1/Temozolomide | - |

| TNFR1/Matteucinol + Temozolomide | - |

Specific docking energy values were not available in the provided search results.

Modulation of Glioblastoma Tumor Microenvironment Components

This compound has been shown to impact the glioblastoma tumor microenvironment by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.net In vivo studies using the chick embryo chorioallantoic membrane (CAM) assay demonstrated that this compound reduced the tumor perimeter, blood vessel area, and the number of blood vessel junctions. researchgate.net The tumor microenvironment in glioblastoma is known to be highly immunosuppressive, which contributes to the failure of some therapies. researchgate.net While direct modulation of immune components by this compound is not yet detailed, its ability to inhibit angiogenesis is a critical aspect of altering the tumor microenvironment to be less favorable for tumor growth. researchgate.net

Inhibition of Phosphoinositide 3-Kinase (PI3K) Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is frequently overactivated in glioblastoma and plays a crucial role in cell proliferation, survival, and resistance to therapy. encyclopedia.puboncotarget.com Natural compounds, including flavonoids similar to this compound, are known to exert their anti-cancer effects by targeting this pathway. encyclopedia.pubmdpi.com While direct evidence specifically detailing the inhibitory effect of this compound on the PI3K pathway is emerging, the known anti-proliferative and pro-apoptotic activities of this compound in glioblastoma cells align with the effects seen with PI3K pathway inhibition. encyclopedia.puboncotarget.com The activation of the PI3K/Akt pathway is a key mechanism that promotes tumor cell proliferation and inhibits apoptosis, and its inhibition is a key therapeutic strategy in glioblastoma. encyclopedia.pubnih.gov

Mechanistic Insights into Antimicrobial Activity (e.g., Cell Membrane Interaction)

The antimicrobial activity of flavonoids like this compound is often attributed to their interaction with bacterial cell membranes. mdpi.com The lipophilic nature of flavonoids allows them to penetrate the bacterial cell membrane. mdpi.com This interaction can lead to a disruption of membrane integrity, causing increased permeability and leakage of intracellular components such as potassium ions. mdpi.comarxiv.org The antimicrobial mechanism of many phenolic compounds involves their ability to cross the cell membrane via passive diffusion in their undissociated form. mdpi.com Once inside the cytoplasm, they can acidify the intracellular environment, leading to protein denaturation and disruption of cellular functions. mdpi.com Cationic residues on antimicrobial compounds can also facilitate electrostatic interactions with the negatively charged components of bacterial membranes, further enhancing their disruptive effects. frontiersin.org

Biochemical Basis of Antioxidant Action

The antioxidant properties of flavonoids like this compound are rooted in their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. researchgate.netnih.gov These compounds can act as potent free radical scavengers by donating a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them and interrupting the chain reaction of lipid peroxidation. nih.govmdpi.com The ability to chelate metal ions, such as iron and copper, is another important antioxidant mechanism of polyphenols. nih.gov By sequestering these metal ions, flavonoids can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov Furthermore, some polyphenols can enhance the endogenous antioxidant defense system by inducing the expression of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov

Signaling Pathways in Anti-inflammatory Responses

The anti-inflammatory properties of the flavonoid this compound are attributed to its ability to modulate key intracellular signaling cascades that are central to the inflammatory process. Research into the molecular mechanisms of flavonoids, including matteucinol, has identified several critical pathways through which these compounds exert their effects. These pathways are integral to controlling the expression of pro-inflammatory mediators, such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The primary signaling pathways implicated in the anti-inflammatory action of flavonoids, and therefore relevant to this compound, include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways. mdpi.comsci-hub.senih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the gene expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to its activation and translocation into the nucleus, where it initiates the transcription of target genes. nih.gov

Studies on various flavonoids have demonstrated their potent inhibitory effects on the NF-κB pathway. mdpi.comnih.gov This inhibition is a key mechanism for their anti-inflammatory activity. For instance, flavonoids can interfere with the degradation of the inhibitory protein IκBα, thereby preventing NF-κB's nuclear translocation. mdpi.com While direct studies on this compound's effect on the NF-κB pathway in an inflammatory context are emerging, research on structurally similar flavonoids suggests this is a probable mechanism of action. mdpi.comsci-hub.se The inhibition of NF-κB activation by flavonoids leads to a downstream reduction in the production of inflammatory mediators like TNF-α and various interleukins. nih.govdovepress.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation and other cellular processes like proliferation and apoptosis. units.itnih.gov This pathway consists of a cascade of protein kinases, including the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. units.itassaygenie.com These kinases are activated by various extracellular stimuli, including inflammatory cytokines and stress signals, and in turn, activate transcription factors that drive the expression of inflammatory genes. assaygenie.comresearchgate.net

Flavonoids have been shown to exert anti-inflammatory effects by modulating the MAPK signaling cascade. nih.gov They can inhibit the phosphorylation of key kinases in the pathway, such as ERK1/2 and p38. nih.govnih.gov This inhibition disrupts the downstream signaling events that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net Studies on compounds structurally related to matteucinol have shown inhibition of the MAPK pathway in inflammatory models. sci-hub.se Furthermore, research on matteucinol itself in other contexts has indicated modulation of the ERK pathway, suggesting a potential role in regulating inflammation. researchgate.net

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is essential for transmitting signals from extracellular cytokines and growth factors to the nucleus, where it regulates gene expression related to immunity and inflammation. dovepress.comfrontiersin.org When a cytokine binds to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and activate the transcription of target genes, including those for inflammatory mediators. dovepress.comfrontiersin.org Dysregulation of this pathway is linked to various inflammatory and autoimmune diseases. dovepress.comnih.gov

The potential of flavonoids to modulate the JAK/STAT pathway is an area of growing interest. For example, the flavonoid resokaempferol has been shown to inhibit the IL-6/JAK2/STAT3 signaling pathway in lipopolysaccharide-induced inflammatory responses. sci-hub.se Given that this compound belongs to the flavonoid class, it is plausible that it may also interfere with this pathway to exert its anti-inflammatory effects. ontosight.ai In silico studies have also pointed towards the JAK-STAT pathway as a potential target for matteucinol. jhas-nu.in Inhibition of this pathway can suppress the cellular response to pro-inflammatory cytokines, thereby dampening the inflammatory cascade. jdermis.com

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

The PI3K/Akt signaling pathway is a multifaceted network that regulates a wide array of cellular functions, including metabolism, cell survival, and inflammatory responses. mdpi.comnih.gov In the context of inflammation, this pathway can be activated by various stimuli, including Toll-like receptors (TLRs), and plays a role in the activation of innate immune cells like macrophages. mdpi.comnih.gov The activation of the PI3K/Akt pathway can influence the production of pro-inflammatory cytokines and contribute to the inflammatory microenvironment. dovepress.comfrontiersin.org

Interactive Data Table: Signaling Pathways Modulated by Flavonoids and this compound

| Signaling Pathway | General Role in Inflammation | Implication of this compound/Flavonoids | Key Molecular Targets |

| NF-κB | Central regulator of pro-inflammatory gene expression (cytokines, chemokines). nih.gov | Flavonoids are known inhibitors. mdpi.comnih.gov Likely mechanism for this compound. | IκBα, NF-κB p65 |

| MAPK | Regulates production of inflammatory mediators via ERK, JNK, and p38 kinases. units.itassaygenie.com | Flavonoids inhibit phosphorylation of MAPK components. nih.gov Matteucinol modulates ERK. researchgate.net | ERK1/2, p38, JNK |

| JAK/STAT | Transduces signals from inflammatory cytokines (e.g., IL-6) to the nucleus. dovepress.comfrontiersin.org | Other flavonoids inhibit this pathway. sci-hub.se In silico data suggests it's a target for Matteucinol. jhas-nu.in | JAK2, STAT3 |

| PI3K/Akt | Involved in the activation of innate immune cells and production of inflammatory factors. mdpi.comnih.gov | Matteucinol reduces the phosphorylation of Akt. researchgate.net | PI3K, Akt |

Structure Activity Relationship Sar Studies and Chemical Modification of +/ Matteucinol

Influence of Functional Groups on Biological Activities

The bioactivity of (+/-)-Matteucinol is determined by the interplay of its key functional groups, including the methoxyphenyl group on the B-ring, and the hydroxyl and methyl substitutions on the A-ring.

Role of Methoxyphenyl Group at Position 2 in Antimicrobial Properties

The 4'-methoxyphenyl group, located at position 2 of the flavanone (B1672756) core, plays a significant role in modulating the antimicrobial properties of this compound. In the broader class of flavonoids, the presence and position of methoxy (B1213986) groups are critical determinants of antibacterial and antifungal efficacy.

Generally, the methylation of active hydroxyl groups on the aromatic rings of flavonoids tends to decrease their antibacterial activity. nih.gov Hydroxyl groups are often key to interacting with bacterial components, and their replacement with less reactive methoxy groups can reduce this potential. However, this is not a universal rule, as the effect of methoxylation is highly dependent on its position on the flavonoid scaffold. nih.gov

Significance of Hydroxyl and Methyl Substitutions (e.g., C-6 and C-8 C-methyl groups)

The pattern of hydroxyl and methyl substitutions on the A-ring of this compound is a defining feature of its biological profile. The hydroxyl groups at positions C-5 and C-7 are fundamental to many of the observed activities in flavonoids, including antioxidant and antimicrobial effects. mdpi.com

The C-methyl groups at positions C-6 and C-8 are particularly noteworthy. C-methylation is a less common substitution in natural flavonoids compared to O-methylation or hydroxylation. The presence of these methyl groups increases the lipophilicity of the A-ring. nih.gov This increased lipophilicity can enhance the flavonoid's ability to traverse the lipid bilayer of bacterial cell membranes, which may lead to improved antibacterial activity. nih.gov Studies on related flavonoids have shown that substituting a lipophilic functional group, such as a methyl or methoxy group, at C-6 or C-8 can increase antibacterial potency. nih.govresearchgate.net These C-methyl groups also introduce steric bulk, which can influence how the molecule binds to biological targets like enzymes or cellular receptors.

Importance of Free Hydroxyl Group at Position 7 for Alpha-Glucosidase Inhibition

The free hydroxyl group at the C-7 position is of paramount importance for the alpha-glucosidase inhibitory activity of flavanones like this compound. researchgate.net Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govyoutube.com

SAR studies on a wide range of flavonoids have consistently highlighted the significance of the A-ring hydroxylation pattern for this inhibitory effect. The hydroxyl groups at C-5 and C-7 are often cited as crucial for potent inhibition. researchgate.net Specifically, the 7-OH group can form key hydrogen bonds with amino acid residues within the active site of the alpha-glucosidase enzyme. researchgate.net This interaction helps to stabilize the enzyme-inhibitor complex, leading to effective inhibition.

Conversely, the modification of this 7-OH group, for instance through glycosylation (attachment of a sugar moiety) or methylation, generally leads to a significant reduction or complete loss of alpha-glucosidase inhibitory activity. mdpi.com This underscores that a free hydroxyl group at this position is a critical pharmacophore for this specific biological action.

| Compound Class | Key Structural Features for Inhibition | Effect of Modification | Relative Potency |

|---|---|---|---|

| Flavanones | Hydroxyl groups at C-5 and C-7 | Methylation or glycosylation of 7-OH decreases activity | Moderate to High |

| Flavonols | Hydroxyl groups at C-3, C-5, C-7, and C-4' | Presence of 3-OH group often enhances activity | High |

| Flavones | Hydroxyl groups at C-5 and C-7 | Lack of 3-OH group can reduce activity compared to flavonols | Moderate |

| Isoflavones | Hydroxylation pattern on A and B rings | Varies significantly with specific structure | Variable |

Comparative Analysis of this compound Derivatives

2'-Hydroxymatteucinol (B121007)

2'-Hydroxymatteucinol is a derivative of this compound that features an additional hydroxyl group on the B-ring at the 2' position. This modification can significantly alter the molecule's properties. The introduction of a hydroxyl group generally increases the polarity of a compound and provides an additional site for hydrogen bonding.

In the context of antimicrobial activity, the presence of extra hydroxyl groups, particularly on the B-ring, can enhance the effect. For other flavonoids, hydroxylation at the 2' position has been associated with potent biological activities. The addition of this group in 2'-Hydroxymatteucinol could potentially increase its ability to interact with microbial enzymes or disrupt cell membranes, possibly leading to enhanced antimicrobial effects compared to the parent compound. Furthermore, an extract containing 2'-hydroxymatteucinol has been noted for its hypoglycemic activity, suggesting a potential role in glucose metabolism. mdpi.comnih.gov

Demethoxymatteucinol

Demethoxymatteucinol, also known as 5,7-dihydroxy-6,8-dimethyl flavanone, is a derivative that lacks the 4'-methoxy group on the B-ring, replacing it with a hydrogen. This change results in a non-substituted phenyl B-ring, which significantly impacts the molecule's electronic properties and lipophilicity.

The removal of the electron-donating methoxy group can alter the electronic distribution across the flavonoid skeleton. SAR studies on flavonoids often show that hydroxylation on the B-ring is favorable for many biological activities, including antimicrobial and antioxidant effects. mdpi.com The absence of any substitution on the B-ring in Demethoxymatteucinol might, therefore, lead to a reduction in certain biological activities compared to this compound. Indeed, studies on isolated Demethoxymatteucinol have characterized its antioxidant and xanthine oxidase inhibitory activities as "mild". Like 2'-hydroxymatteucinol, this compound was also isolated from a plant extract showing hypoglycemic activity. mdpi.comnih.gov

| Compound | Structural Modification (from this compound) | Predicted/Observed Impact on Bioactivity |

|---|---|---|

| This compound | - | Parent compound with a defined activity profile. |

| 2'-Hydroxymatteucinol | Addition of a hydroxyl group at the 2' position on the B-ring. | Potentially enhanced antimicrobial and hypoglycemic activities due to increased polarity and hydrogen bonding capacity. |

| Demethoxymatteucinol | Removal of the 4'-methoxy group from the B-ring. | Potentially reduced or altered activity profile due to decreased electronic interaction and altered lipophilicity; observed to have mild antioxidant properties. |

Glycosylated Matteucinol (B1217118) Derivatives

Glycosylation, the enzymatic process of attaching glycans to organic molecules, is a prominent strategy in the modification of natural products like this compound. This process can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, stability, and interaction with biological targets.

One such derivative is Matteucinol-7-O-β-apiofuranosyl(1→6)-β-glucopyranoside . In this molecule, a disaccharide consisting of apiose and glucose is attached to the matteucinol structure at the 7-position hydroxyl group. While specific biological activity data for this particular glycoside is not extensively detailed in currently available literature, the principles of glycosylation suggest several potential impacts on the parent compound. The addition of the sugar moiety generally increases the hydrophilicity of the molecule, which can improve its bioavailability. Furthermore, the nature and position of the sugar can influence how the molecule interacts with specific cellular receptors or enzymes.

Another example of a glycosylated derivative is Matteucinol-7-O-[4'',6''-di-O-galloyl]-β-D-glucopyranoside . This compound features a glucose molecule at the 7-position, which is further substituted with two galloyl groups. The presence of these additional phenolic galloyl moieties could potentially enhance the antioxidant or other biological activities of the native matteucinol.

Below is a table summarizing key information on known glycosylated matteucinol derivatives.

| Derivative Name | Parent Compound | Glycosidic Moiety | Attachment Point |

| Matteucinol-7-O-β-apiofuranosyl(1→6)-β-glucopyranoside | This compound | β-D-apiofuranosyl(1→6)-β-D-glucopyranose | C7-OH |

| Matteucinol-7-O-[4'',6''-di-O-galloyl]-β-D-glucopyranoside | This compound | 4'',6''-di-O-galloyl-β-D-glucopyranose | C7-OH |

Strategies for Chemical Modification and Analogue Synthesis to Enhance Efficacy

Beyond glycosylation, various other chemical modification strategies are employed to synthesize analogues of this compound with the goal of enhancing its therapeutic efficacy. These strategies are guided by SAR principles, which seek to identify the key structural features of the molecule responsible for its biological activity. nih.gov The modification of natural products is a cornerstone of medicinal chemistry, aiming to improve properties such as activity, selectivity, metabolic stability, and solubility. researchgate.net

Common strategies applicable to the matteucinol scaffold include:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the matteucinol structure are prime targets for modification. They can be alkylated, acylated, or used as attachment points for other functional groups to alter the molecule's polarity and binding characteristics. For instance, converting a hydroxyl group to a methyl ether can increase lipophilicity, potentially aiding in crossing cellular membranes.

Alterations to the Heterocyclic Ring: The central pyranone ring of the flavanone structure can be modified. This could involve saturation or unsaturation of bonds, or even ring-opening and rearrangement to create entirely new scaffolds, such as chalcones. nih.gov These changes can profoundly impact the three-dimensional shape of the molecule and its ability to fit into the binding sites of target proteins.

Substitution on the Aromatic Rings: The A and B rings of the matteucinol structure can be substituted with various functional groups, such as halogens, nitro groups, or alkyl chains. These substitutions can influence the electronic properties of the molecule and introduce new interaction points for target binding. For example, the introduction of a halogen can sometimes lead to enhanced binding affinity.

Synthesis of C-Glycosides: As an alternative to the more common O-glycosides, C-glycosides can be synthesized. In these analogues, the sugar moiety is linked to the aglycone via a carbon-carbon bond, which is resistant to enzymatic cleavage by glycosidases. researchgate.net This strategy can lead to compounds with significantly improved metabolic stability and prolonged duration of action in vivo. researchgate.net

The synthesis of a library of such analogues allows for systematic screening and the development of a comprehensive SAR profile. This knowledge enables medicinal chemists to rationally design new derivatives with optimized properties, moving from a natural product lead towards a potential drug candidate. The evaluation of these synthesized compounds in various biological assays is essential to determine whether the intended modifications have resulted in enhanced efficacy.

Computational and in Silico Investigations of +/ Matteucinol

Molecular Docking Studies with Biological Targets (e.g., TNFR1, PI3K)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Tumor Necrosis Factor Receptor 1 (TNFR1)

Recent in silico research has focused on the interaction between (+/-)-Matteucinol (Mat) and the Tumor Necrosis Factor Receptor 1 (TNFR1), a key protein involved in inflammation and apoptosis. bjournal.orgnih.gov In a study investigating treatments for glioblastoma, molecular docking simulations were performed using AutoDock Vina with the TNFR1 receptor (PDB ID: 1NCF). researchgate.net The results indicated that Matteucinol (B1217118) is a strong ligand for TNFR1. bjournal.orgresearchgate.netbvsalud.org

The docking studies showed that Matteucinol could bind effectively to TNFR1 both by itself and when TNFR1 was complexed with the chemotherapy drug temozolomide (B1682018) (TMZ). bjournal.orgnih.gov This suggests a potential synergistic effect when Matteucinol is used in combination therapies. bjournal.org The simulations identified that Matteucinol and TMZ could dock at the same site within the TNFR1 receptor, further supporting the potential for combined action. nih.govresearchgate.net These findings highlight the role of TNFR1 as a significant biological target for Matteucinol. scielo.brnih.gov

While studies have extensively docked Matteucinol with TNFR1, similar in silico docking investigations with Phosphatidylinositol 3-kinase (PI3K) were not found in the reviewed literature. Although PI3K is a crucial signaling pathway protein, and TNF-α-induced apoptosis can involve class IA PI3Ks, direct molecular docking studies of Matteucinol with PI3K have not been reported. researchgate.netnih.gov

Ligand-Protein Interaction Analysis and Binding Affinity Prediction

Understanding the specific interactions between a ligand and its target protein is crucial for rational drug design. nih.govrsc.org Computational analyses provide detailed maps of these interactions and predict the strength of the binding, often expressed as binding affinity or docking energy. nih.govnih.govbiorxiv.org

For this compound and TNFR1, docking studies have not only predicted the binding orientation but also elucidated the key molecular interactions. The analysis revealed two potential interaction sites. researchgate.netresearchgate.net At one site, Matteucinol was found to interact with ten different amino acid residues, forming three hydrogen bonds with Cys139, Leu145, and Thr138. researchgate.net At a second potential site, Matteucinol interacted with twelve amino acids, forming four hydrogen bonds with residues Arg104, Gln82, Arg77, and Ser74. researchgate.net These hydrogen bonds are critical for the stability of the ligand-protein complex.